molecular formula C10H15NO2 B13889767 5-Isopropyl-6-methoxy-4-methylpyridin-3-ol

5-Isopropyl-6-methoxy-4-methylpyridin-3-ol

Katalognummer: B13889767
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: ZXSHVUXZCFTYKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Isopropyl-6-methoxy-4-methylpyridin-3-ol is a chemical compound with the molecular formula C11H17NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of isopropyl, methoxy, and methyl groups attached to the pyridine ring, which influence its chemical properties and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-6-methoxy-4-methylpyridin-3-ol typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with isopropyl and methoxy groups under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis process while maintaining high purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Isopropyl-6-methoxy-4-methylpyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

5-Isopropyl-6-methoxy-4-methylpyridin-3-ol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Isopropyl-6-methoxy-4-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific context and application of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methylpyridin-3-ol: Lacks the isopropyl and methoxy groups, resulting in different chemical properties.

    6-Methoxy-4-methylpyridin-3-ol: Similar structure but without the isopropyl group.

    5-Isopropyl-4-methylpyridin-3-ol: Similar structure but without the methoxy group.

Uniqueness

5-Isopropyl-6-methoxy-4-methylpyridin-3-ol is unique due to the specific combination of isopropyl, methoxy, and methyl groups attached to the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Eigenschaften

Molekularformel

C10H15NO2

Molekulargewicht

181.23 g/mol

IUPAC-Name

6-methoxy-4-methyl-5-propan-2-ylpyridin-3-ol

InChI

InChI=1S/C10H15NO2/c1-6(2)9-7(3)8(12)5-11-10(9)13-4/h5-6,12H,1-4H3

InChI-Schlüssel

ZXSHVUXZCFTYKW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NC=C1O)OC)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.